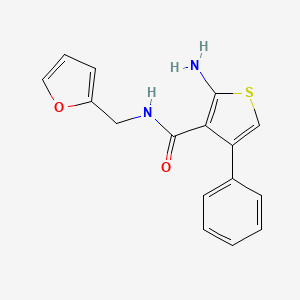

2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide

Description

2-Amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a furan-2-ylmethyl substituent on the amide nitrogen and a phenyl group at the 4-position of the thiophene ring. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting enzymes such as endothiapepsin, where thiophene carboxamides are known to exhibit inhibitory activity . The furan moiety may enhance solubility or modulate electronic properties, while the phenyl group contributes to hydrophobic interactions within binding pockets.

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c17-15-14(16(19)18-9-12-7-4-8-20-12)13(10-21-15)11-5-2-1-3-6-11/h1-8,10H,9,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXSPUGNCLPUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Modifications to the Amide Side Chain

Compound A: N-Ethyl-2-({N-[2-(1H-indol-3-yl)ethyl]glycyl}amino)-4-phenylthiophene-3-carboxamide

- Structural Difference : Ethyl group and tryptamine-derived glycyl side chain.

- Activity : Ki = 4.0 mM against endothiapepsin .

- Binding Mode : Crystal structure (PDB 4L6B) shows a distinct orientation due to bulky indole and ethyl groups, leading to weaker affinity.

Compound B: N-Benzyl-2-[(N-benzyl-β-alanyl)amino]-4-phenylthiophene-3-carboxamide

- Structural Difference : Benzyl group and β-alanine-derived side chain.

- Activity : Ki = 545 nM (7.3-fold improvement over Compound A) .

- Binding Mode : PDB 4LAP reveals a compact conformation with benzyl groups forming π-π interactions, enhancing affinity.

Key Insight : Substituting ethyl with benzyl and optimizing side-chain rigidity (β-alanine vs. glycyl) significantly improves binding potency .

Variations in the Heterocyclic Core

Compound C: N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Structural Difference : Cyclopenta[b]thiophene core replaces thiophene; thiophene-2-carbonyl substituent.

Compound D: 2-[(2-Chlorobenzoyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Structural Difference : Larger cyclohepta[b]thiophene core and 2-chlorobenzoyl group.

- Activity : Undocumented, but the chloro substituent could enhance hydrophobic interactions, while the expanded ring may introduce steric hindrance .

Key Insight : Core rigidity and substituent size critically influence compatibility with binding pockets.

Substitutions on the Aromatic Rings

Compound E: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

- Structural Difference : Dihydropyridine core with furyl and methoxyphenyl groups.

- Activity: Not quantified, but the dihydropyridine core may confer redox activity, differing from thiophene-based analogs .

Compound F : N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

- Structural Difference : Hydroxyethyl linker with furan and thiophene substituents.

- Activity : Unreported, but the hydroxyl group could enable hydrogen bonding, altering target selectivity .

Key Insight : Aromatic substituents and linker chemistry diversify pharmacological profiles.

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide (CAS Number: 588692-36-8) is a chemical compound with the molecular formula and a molecular weight of approximately 298.37 g/mol. This compound features a thiophene ring, an amino group, and a furan moiety, making it a candidate for various biological and chemical applications. Its synthesis has been linked to studies investigating DNA photocleavage and the effects of compound flexibility on biological activity.

Photocleavage Activity

Research indicates that this compound has been synthesized to explore its photocleavage capabilities. The compound demonstrated activity at concentrations as low as 2 μM, suggesting its potential utility in photochemical applications related to DNA manipulation.

Enzymatic Biosynthesis

In enzymatic studies, this compound was involved in the biosynthesis of novel structures by linking furfurylamine to L-alanine. The results were verified using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) analyses, confirming the successful synthesis of related compounds.

Hypoxia-Inducible Factor Activation

The compound's structural features suggest potential interactions with hypoxia-inducible factors (HIFs). Research indicates that derivatives of furan and thiophene can activate HIFs by inhibiting proteins that mediate cellular responses to low oxygen levels. This mechanism could be particularly relevant in cancer therapy, where hypoxia is a critical factor in tumor progression .

Binding Studies and Cellular Interactions

Preliminary studies have suggested that this compound may bind to proteins involved in signaling pathways related to hypoxia. Further investigation into its binding affinities and mechanisms is warranted to elucidate its biological roles.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminothiophene-3-carboxamide | Thiophene ring, amino group | Known for anti-inflammatory properties |

| Furan-2-carboxylic acid derivatives | Furan ring, carboxylic acid | Used in organic synthesis |

| Thiophene-based inhibitors of hypoxia-inducible factors | Thiophene core | Targeted for cancer therapy |

The unique combination of furan and thiophene functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

Study on Anticancer Activity

A study highlighted the anticancer potential of similar compounds within the thiophene class, where specific derivatives showed significant cytotoxicity against cancer cell lines. While specific data on this compound is limited, the trends observed in related compounds suggest a promising avenue for further exploration in cancer therapeutics .

Cytotoxicity Analysis

Cytotoxicity assessments against NIH/3T3 cell lines indicated that certain derivatives within the same chemical class exhibited minimal toxicity at effective concentrations. This suggests a therapeutic window where these compounds can exert effects on target cells while sparing normal cells .

Q & A

Advanced Research Question

- Furan modifications : Replacing the furan-2-ylmethyl group with bulkier substituents (e.g., benzyl) can alter steric interactions, impacting binding affinity. For example, methyl-to-phenyl substitutions in analogous compounds shifted binding modes in enzyme assays .

- Phenyl substitutions : Electron-withdrawing groups (e.g., –NO, –Cl) may enhance electrophilic interactions, while electron-donating groups (e.g., –OCH) could improve solubility .

Methodology : Perform SAR studies using combinatorial libraries and measure IC/Ki values against target proteins.

What strategies improve solubility for in vitro assays without compromising stability?

Advanced Research Question

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility .

- Salt formation : Convert the free base to hydrochloride or acetate salts .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Validation : Conduct dynamic light scattering (DLS) and stability assays under physiological conditions.

How should researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

- Structural validation : Re-analyze disputed compounds via X-ray crystallography (as in DeepFrag studies) to confirm binding geometries .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinases) and positive controls .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Which computational tools predict ligand-target interactions for this compound?

Advanced Research Question

- Molecular docking (AutoDock Vina, Glide) : Model interactions with proteins (e.g., kinases) using crystal structures from the PDB .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100-ns trajectories .

- DeepFrag : Analyze fragment-based binding enhancements, though limitations exist for drastic conformational changes .

What in vitro assays are recommended for preliminary toxicity screening?

Advanced Research Question

- MTT assay : Assess cytotoxicity in HepG2 or HEK293 cells .

- Ames test : Evaluate mutagenicity using Salmonella strains .

- hERG channel inhibition : Screen for cardiotoxicity via patch-clamp electrophysiology .

How can regioselectivity be controlled during furan-2-ylmethyl group introduction?

Advanced Research Question

- Protecting groups : Temporarily block reactive sites (e.g., –NH) with Boc or Fmoc .

- Catalysts : Use Pd-mediated cross-coupling for selective arylations .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific positions .

What factors affect compound stability during storage and experiments?

Advanced Research Question

- Storage : Protect from light at –20°C in argon-sealed vials .

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) to identify labile bonds .

- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis .

Are there non-pharmacological applications for this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.